molecular formula C25H21NO6 B5114577 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B5114577
M. Wt: 431.4 g/mol
InChI Key: AYQLTGXEKKDUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate features a benzo[c]chromen core substituted with a 6-oxo group and an ester-linked side chain containing a benzyloxycarbonyl (Cbz)-protected amine. The ester moiety at position 3 consists of a butanoate chain with a Cbz group, introducing both hydrophobicity and cleavable protection for the amine. This design suggests utility as a prodrug or synthetic intermediate in peptide chemistry, where the Cbz group is commonly used for temporary amine protection .

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c27-23(11-6-14-26-25(29)30-16-17-7-2-1-3-8-17)31-18-12-13-20-19-9-4-5-10-21(19)24(28)32-22(20)15-18/h1-5,7-10,12-13,15H,6,11,14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQLTGXEKKDUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by the introduction of the butanoate side chain through esterification reactions. The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The chromenone core can undergo oxidation under acidic conditions (e.g., KMnO₄/H⁺), potentially forming epoxides or dihydroxy derivatives.

  • Reduction : Sodium borohydride (NaBH₄) may reduce the carbonyl group to a hydroxyl or alcohol, though this depends on steric hindrance from bulky substituents.

Hydrolysis

  • Acidic conditions : The benzyloxycarbonyl (Cbz) group is susceptible to cleavage, yielding a free amino acid derivative.

  • Basic conditions : The ester group (butanoate) may hydrolyze to form a carboxylic acid.

Nucleophilic Substitution

The amino group’s Cbz protection allows for selective deprotection without affecting other functionalities. For example:

  • Hydrogenolysis : Removal of the Cbz group via catalytic hydrogenation (H₂/Pd) to expose the amine.

  • Acylation : Further functionalization of the amine with electrophiles (e.g., acyl chlorides).

Structural and Functional Analogs

Compound Key Structural Features Reactivity
8-Methoxy-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoateMethoxy substituent at position 8Similar oxidation/reduction profiles
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl derivativePartially saturated chromenone ringReduced reactivity due to ring saturation
3-Methoxy-6H-benzo[c]chromen-6-oneMethoxy group at position 3Alkylation at hydroxyl positions

Biological and Pharmaceutical Implications

The compound’s reactivity informs its potential applications:

  • Drug Development : The Cbz group enhances stability and cell permeability, making it suitable for prodrug strategies.

  • Enzyme Inhibition : The chromenone core may interact with redox-sensitive enzymes, while the amino acid moiety could target proteases.

Challenges and Considerations

  • Steric Hindrance : Bulky substituents (e.g., Cbz) may slow reaction rates during functionalization.

  • Selectivity : Optimizing reaction conditions (e.g., solvent, temperature) is critical to avoid unwanted side reactions .

Scientific Research Applications

Synthesis of 6-Oxo-6H-Benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

The synthesis of this compound typically involves multi-step reactions that can yield high purity products. Recent advancements have highlighted methods such as:

  • Diels-Alder Reactions : A metal-free approach has been developed that utilizes Diels-Alder cycloaddition to construct the chromene core, followed by oxidative aromatization, achieving yields of up to 94% .
  • One-Pot Synthesis : A novel one-pot synthesis method has been reported, which simplifies the process and enhances efficiency by combining multiple reaction steps into a single procedure .

Biological Activities

Research indicates that derivatives of benzo[c]chromene compounds, including 6-oxo-6H-benzo[c]chromen-3-yl derivatives, exhibit a range of biological activities:

Anticancer Properties

Studies have shown that benzo[c]chromene derivatives possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Urolithins, which are metabolites of ellagic acid related to benzo[c]chromenes, have been identified as cognitive enhancers. They may protect against neurodegenerative diseases by promoting neurogenesis and reducing inflammation in neuronal tissues .

Enzyme Inhibition

Research has demonstrated that certain derivatives exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. For instance, specific derivatives showed promising PDE2 inhibitory activities with IC50 values indicating effective potency .

Therapeutic Applications

The potential therapeutic applications of this compound can be outlined as follows:

Therapeutic Area Mechanism of Action Evidence
Cancer TreatmentInduction of apoptosisIn vitro studies demonstrated significant tumor cell death .
NeuroprotectionCognitive enhancementUrolithins derived from this compound improve memory and learning capabilities .
Anti-inflammatoryModulation of inflammatory pathwaysVarious studies report reduced markers of inflammation in animal models .

Case Studies

Several case studies have been documented regarding the application of benzo[c]chromene derivatives:

  • Case Study 1 : A study investigated the effects of a specific benzo[c]chromene derivative on breast cancer cell lines, showing a marked reduction in cell viability and induction of apoptosis through caspase activation.
  • Case Study 2 : Research on neuroprotective effects highlighted that urolithin derivatives improved cognitive function in animal models of Alzheimer’s disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation.

Mechanism of Action

The mechanism by which 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituents

Key structural analogs differ in substituents on the chromen core and the ester side chain (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Chromen Core Ester Chain Structure Molecular Formula Average Mass (g/mol)
Target Compound 6-oxo 4-{[(Benzyloxy)carbonyl]amino}butanoate C₂₅H₂₁NO₆* 431.44 (estimated)
6-Oxo-6H-benzo[c]chromen-3-yl benzoate 6-oxo Benzoate C₂₀H₁₂O₄ 316.31
8-Methoxy-4-methyl-6-oxo... 8-methoxy, 4-methyl, 6-oxo 2-[(tert-butoxycarbonyl)amino]butanoate C₂₃H₂₅NO₇ 427.45
2-({6-oxo...}oxy)propanoic acid 6-oxo Propanoic acid (chloro-substituted) C₁₅H₁₄O₄ 258.28

*Estimated based on chromen core (C₁₂H₇O₃) and side chain (C₁₃H₁₄NO₃).

Key Observations:

  • Ester Chain Diversity: The target compound’s Cbz group contrasts with tert-butoxycarbonyl (Boc) in and simple benzoate in . Cbz is cleaved via hydrogenolysis, while Boc requires acidic conditions, impacting synthetic strategies .
  • Functional Groups: The propanoic acid derivative () introduces a carboxylic acid, enhancing hydrophilicity but reducing stability compared to ester-protected analogs .

Physicochemical and Stability Properties

  • Molecular Weight : The target compound’s higher mass (431.44 g/mol vs. 316.31 g/mol for ) reflects the elongated, functionalized side chain, which may reduce volatility and increase lipophilicity.
  • Solubility: The Cbz group introduces moderate hydrophobicity, while the Boc analog () is more lipophilic due to the tert-butyl group. The propanoic acid () offers improved aqueous solubility .
  • Stability: Cbz-protected amines are stable under basic conditions but susceptible to hydrogenolysis, whereas Boc groups resist hydrogenolysis but degrade in acids. This dictates their use in multi-step syntheses .

Biological Activity

6-Oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound derived from the benzo[c]chromene family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound involves a multi-step process starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. A notable method includes an intermolecular Diels–Alder cycloaddition followed by oxidative aromatization, yielding the chromene core with high regioselectivity and good yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the benzo[c]chromene class. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
UK-1 (reference)MCF-731 ± 5
UK-1 + CuCl2MCF-74.6 ± 0.6

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

Phosphodiesterase Inhibition

The compound has also been evaluated for its phosphodiesterase (PDE) inhibitory activity, which is crucial for various cellular signaling processes. Compounds derived from the benzo[c]chromene structure have shown significant inhibition of PDE2 with an IC50 value of approximately 3.67±0.47μM3.67\pm 0.47\,\mu M . This inhibition is linked to potential therapeutic applications in cognitive enhancement and neuroprotection.

Table 2: PDE Inhibition Data

CompoundPDE TypeIC50 (μM)
This compoundPDE2TBD
BAY 60-7550 (reference)PDE2TBD

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Signal Transduction Modulation : Interaction with signaling molecules that regulate cell growth and differentiation.
  • Metal Ion Interaction : Some studies suggest that metal ion complexation may enhance the cytotoxicity of similar compounds, indicating a potential avenue for further research .

Case Studies

Several case studies have explored the efficacy of benzo[c]chromene derivatives in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics, suggesting their potential as alternative treatments for breast cancer.
  • Neuroprotective Effects : Research indicated that certain derivatives could improve cognitive function in animal models, supporting their use in treating neurodegenerative diseases .

Q & A

Q. What is the synthetic route for 6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate?

  • Methodological Answer : The synthesis involves two primary components: the 6-oxo-benzo[c]chromen-3-ol core and the 4-{[(benzyloxy)carbonyl]amino}butanoic acid side chain.
  • Step 1 : Activate the carboxylic acid group of the butanoate derivative using coupling reagents like EDCl or DCC to form an acyl intermediate.
  • Step 2 : Perform esterification under anhydrous conditions (e.g., dichloromethane with catalytic DMAP) to couple the activated butanoate with the chromenone hydroxyl group at position 3.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Reference : Similar esterification strategies are described for related compounds in .

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons from the benzo[c]chromen core (δ 6.8–8.2 ppm), ester carbonyl (δ ~4.3 ppm for the methylene adjacent to oxygen), and Cbz-protected amine (δ 5.1 ppm for the benzyloxy group).
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~155 ppm (Cbz carbamate).
  • Mass Spectrometry : ESI-MS or HRMS to confirm the molecular ion peak at m/z 473.53 (C₂₈H₂₇NO₆) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Cbz carbamate).

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester or carbamate groups.
  • Use desiccants (e.g., silica gel) to minimize moisture exposure.
  • Avoid prolonged exposure to acidic/basic conditions or elevated temperatures.
  • Reference : Handling guidelines for lab chemicals in recommend dry, ventilated storage .

Advanced Research Questions

Q. How to optimize the coupling reaction between the chromenone core and the Cbz-protected amino butanoate side chain?

  • Methodological Answer :
  • Activation Reagents : Compare efficiency of EDCl/HOBt vs. DIC/Oxyma for minimizing racemization.
  • Solvent Selection : Anhydrous DMF or dichloromethane improves reaction yield.
  • Monitoring : Use TLC (silica, UV detection) with a 3:7 ethyl acetate/hexane mobile phase.
  • Reference : highlights the use of imidate derivatives and DIBAL-H for controlled ester formation .

Q. What strategies can selectively deprotect the Cbz group without cleaving the ester linkage?

  • Methodological Answer :
  • Hydrogenolysis : Use 10% Pd/C under H₂ (1 atm) in ethanol. Monitor reaction progress via LC-MS to avoid over-reduction.
  • Acidic Conditions : TFA (10% v/v) in DCM selectively cleaves Cbz but may require short reaction times (<2 hours) to preserve ester integrity.
  • Reference : describes multi-step deprotection in peptide synthesis with Cbz groups .

Q. How to analyze degradation products under varying experimental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to pH 3, 7, and 9 buffers at 40°C for 48 hours.
  • Analytical Tools :
  • HPLC-MS : C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products.
  • NMR : Compare spectra pre- and post-degradation to identify structural changes.
  • Reference : outlines safety protocols for handling reactive esters, informing degradation study design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.